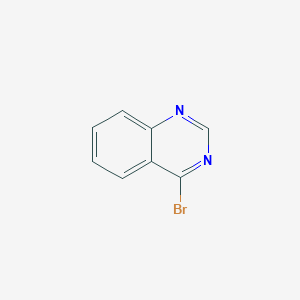

4-Bromoquinazoline

Vue d'ensemble

Description

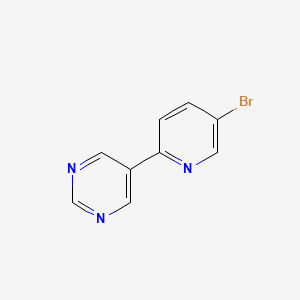

4-Bromoquinazoline is a derivative of quinazoline . Quinazoline derivatives belong to the N-containing heterocyclic compounds and have drawn attention due to their significant biological activities .

Synthesis Analysis

Quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In one method, aniline and ethyl glyoxalate were chosen as substrates, and two molecules of α-iminoesters, which were obtained from the condensation of aniline and ethyl glyoxalate, were hypothesized to form the direct additive product .Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . It is formed from the pyrimidine ring fused to the benzene ring at two adjacent carbon atoms .Chemical Reactions Analysis

Quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives have been studied since the early 1900s . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2(1H)-one (2-quinazolinone), or at C-4 and named quinazoline-4(3H)-one (4-quinazolinone) .Applications De Recherche Scientifique

Analgesic and Anti-Inflammatory Agents

4-Bromoquinazoline derivatives have been studied for their potential as analgesic and anti-inflammatory agents. These compounds exhibit a range of pharmacological responses, including pain relief and reduction of inflammation. Medicinal chemists have explored the structure–activity relationship (SAR) of these derivatives to optimize their therapeutic effects .

Antihypertensive Activity

The quinazoline scaffold is associated with antihypertensive activity. Researchers have synthesized various quinazoline derivatives and evaluated their efficacy in lowering blood pressure. The modifications on the quinazoline nucleus aim to improve potency and selectivity for vascular targets .

Anticancer Potency in Bladder Cancer Therapy

Quinazoline derivatives, including those with a bromo substituent, have shown promise as therapeutic agents in bladder cancer therapy. Some derivatives are already approved for clinical use, such as erlotinib and gefitinib. New compounds are being designed to target specific molecular pathways in bladder cancer cells .

Anti-Malarial Activity

4-Bromoquinazoline compounds have been investigated for their anti-malarial properties. Synthesized derivatives have been tested against strains of Plasmodium falciparum, the parasite responsible for malaria. The goal is to discover new treatments that are effective against drug-resistant malaria strains .

Antibacterial and Antiviral Activities

The quinazoline system has been linked to antibacterial and antiviral activities. Derivatives of 4-Bromoquinazoline are studied for their potential to inhibit the growth of various bacterial and viral pathogens, contributing to the development of new antibiotics and antiviral drugs .

Sedative-Hypnotic Effects

Quinazoline derivatives have been explored for their sedative-hypnotic effects. These compounds may interact with central nervous system receptors to induce sleep or reduce anxiety, offering potential applications in the treatment of insomnia and anxiety disorders .

Mécanisme D'action

Mode of Action

Quinazoline derivatives are known to interact with their targets in various ways, leading to a multitude of biological responses . The specific interaction of 4-Bromoquinazoline with its targets would depend on the properties of the substituents and their presence and position on the cyclic compounds .

Biochemical Pathways

Quinazoline derivatives are known to affect multiple biochemical pathways, leading to a variety of downstream effects .

Pharmacokinetics

The pharmacokinetics of a drug molecule can be influenced by various factors, including the method of administration, the presence of other drugs, and the induction or inhibition of hepatic enzymes .

Result of Action

Quinazoline derivatives are known to have a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia effects .

Action Environment

Factors such as smoking and exposure to certain industrial chemicals have been associated with the effectiveness of some quinazoline derivatives .

Safety and Hazards

Orientations Futures

The pharmacological activities of quinazoline and its related scaffolds, including 4-Bromoquinazoline, have aroused great interest in medicinal chemists for the development of new drugs or drug candidates . The future direction in this field involves the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .

Propriétés

IUPAC Name |

4-bromoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYKTNSYMVJDBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671976 | |

| Record name | 4-Bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromoquinazoline | |

CAS RN |

354574-59-7 | |

| Record name | 4-Bromoquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354574-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-bromophenyl)(pyridin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B1520780.png)

![2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid](/img/structure/B1520788.png)

![2,2,2-trifluoroethyl N-[2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]carbamate](/img/structure/B1520789.png)

![2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1520792.png)

![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one hydrochloride](/img/structure/B1520795.png)

![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea hydrochloride](/img/structure/B1520797.png)

![8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B1520802.png)